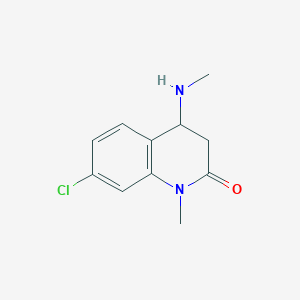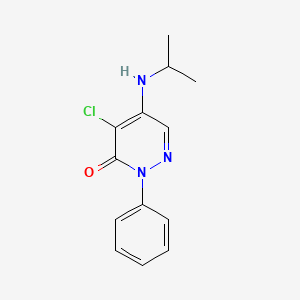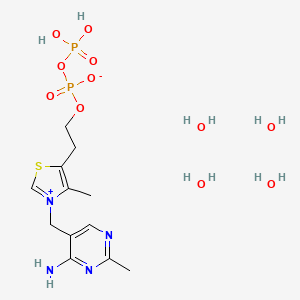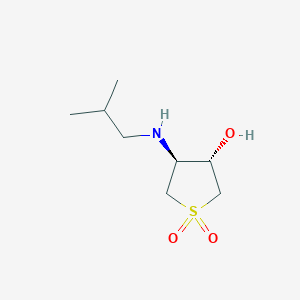
2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of an amino group and a difluoromethyl-substituted phenyl ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid typically involves the reaction of 4-(difluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the biological context .
Comparaison Avec Des Composés Similaires
2-Amino-2-(2,4-difluorophenyl)acetic acid: Similar in structure but with different substitution patterns on the phenyl ring.
4-(Trifluoromethyl)phenylglycine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
Uniqueness: 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
2-amino-2-[4-(difluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-8(11)6-3-1-5(2-4-6)7(12)9(13)14/h1-4,7-8H,12H2,(H,13,14) |
Clé InChI |
SNPRQDRZOKTRPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)


![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)


![1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[2,3][1,4]oxazepino[5,6,7-CD]indazol-2(11H)-YL)ethan-1-one](/img/structure/B13357740.png)
![Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B13357743.png)
![2-Methyl-3-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357747.png)

![3-[(Benzylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357754.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357755.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)

